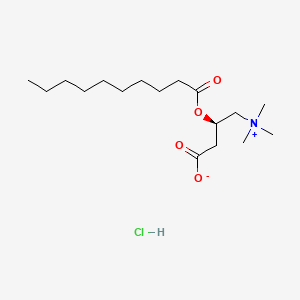
Decanoyl-L-carnitine chloride
描述
Decanoyl-L-carnitine chloride is a derivative of L-carnitine, a naturally occurring compound involved in the metabolism of fatty acids. It is an ester formed by the reaction of decanoic acid with L-carnitine, resulting in a compound that plays a significant role in the transport of long-chain fatty acids into the mitochondria for β-oxidation. This compound is often used in scientific research due to its ability to influence fatty acid metabolism and its potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of decanoyl-L-carnitine chloride typically involves the esterification of L-carnitine with decanoic acid. The reaction is carried out in the presence of an acid chloride, such as thionyl chloride, to facilitate the formation of the ester bond. The reaction conditions usually include a solvent like dichloromethane and a catalyst such as pyridine to enhance the reaction rate. The resulting product is then purified through recrystallization or chromatography to obtain this compound with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include large-scale chromatography or crystallization techniques to achieve the desired purity levels. The final product is then dried and packaged under controlled conditions to maintain its stability and quality .
化学反应分析
Types of Reactions
Decanoyl-L-carnitine chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of catalysts such as Lewis acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced .
科学研究应用
Decanoyl-L-carnitine chloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and fatty acid metabolism.
Biology: Investigated for its role in cellular energy production and mitochondrial function.
Medicine: Explored for its potential therapeutic effects in metabolic disorders and cardiovascular diseases.
Industry: Utilized in the development of supplements and pharmaceuticals aimed at enhancing fatty acid metabolism and energy production .
作用机制
Decanoyl-L-carnitine chloride exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This process involves the formation of acyl-carnitine intermediates, which are transported across the mitochondrial membrane by carnitine acyltransferase enzymes. The resulting acyl-CoA molecules then enter the β-oxidation pathway, leading to the production of acetyl-CoA and subsequent energy generation through the citric acid cycle .
相似化合物的比较
Similar Compounds
Octanoyl-L-carnitine chloride: An ester of L-carnitine with octanoic acid, involved in medium-chain fatty acid metabolism.
Palmitoyl-L-carnitine chloride: An ester of L-carnitine with palmitic acid, involved in long-chain fatty acid metabolism.
Acetyl-L-carnitine chloride: An ester of L-carnitine with acetic acid, involved in acetyl group transfer and energy production.
Uniqueness
Decanoyl-L-carnitine chloride is unique due to its specific role in the metabolism of decanoic acid, a medium-chain fatty acid. This compound is particularly effective in enhancing the formation of C24 fatty acid intermediates and long-chain polyunsaturated fatty acids, such as docosapentaenoic acid and docosahexaenoic acid, in hepatocytes. This makes it a valuable tool in studying fatty acid metabolism and its related disorders .
属性
IUPAC Name |
(3R)-3-decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETNUEKCBCWXCU-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















